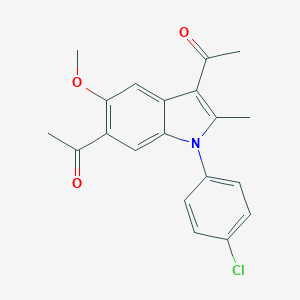
N-(2-acetylphenyl)-2,4-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-acetylphenyl)-2,4-dichlorobenzamide, commonly known as acetochlor, is a pre-emergent herbicide used to control weeds in various crops. It was first introduced in 1994 and has since become popular due to its effectiveness and low toxicity. Acetochlor is a member of the chloroacetamide family of herbicides and is known for its broad-spectrum activity against annual grasses and broadleaf weeds.
Mecanismo De Acción
Acetochlor works by inhibiting the synthesis of lipids in the target weed. It interferes with the synthesis of very-long-chain fatty acids (VLCFAs) that are essential for the growth and development of plants. This leads to the death of the weed before it emerges from the soil.
Biochemical and Physiological Effects
Acetochlor is known to have low toxicity to mammals, birds, and aquatic organisms. It is rapidly metabolized in the liver and excreted through urine and feces. However, it can cause skin and eye irritation if it comes into contact with the skin or eyes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetochlor is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. Its broad-spectrum activity and low toxicity make it an ideal candidate for such experiments. However, its effectiveness can be affected by factors like soil type, temperature, and moisture content.
Direcciones Futuras
There are several future directions for research on acetochlor. One area of interest is the development of new formulations and delivery systems that improve its efficacy and reduce its environmental impact. Another area of research is the study of its impact on non-target organisms like bees and other pollinators. Finally, there is a need for more research on the development of acetochlor-resistant weeds and the mechanisms underlying resistance.
Métodos De Síntesis
The synthesis of acetochlor involves the reaction of 2,4-dichlorobenzoyl chloride with N-acetyl-2-aminophenol in the presence of a base. The resulting product is a yellow crystalline solid that is soluble in organic solvents like acetone, chloroform, and ethyl acetate.
Aplicaciones Científicas De Investigación
Acetochlor has been extensively studied for its use in weed control in various crops like corn, soybeans, cotton, and peanuts. It has been found to be effective in controlling weeds like barnyardgrass, foxtail, and pigweed. Acetochlor is also used in combination with other herbicides to improve its efficacy and reduce the risk of resistance.
Propiedades
Fórmula molecular |
C15H11Cl2NO2 |
|---|---|
Peso molecular |
308.2 g/mol |
Nombre IUPAC |
N-(2-acetylphenyl)-2,4-dichlorobenzamide |
InChI |
InChI=1S/C15H11Cl2NO2/c1-9(19)11-4-2-3-5-14(11)18-15(20)12-7-6-10(16)8-13(12)17/h2-8H,1H3,(H,18,20) |
Clave InChI |
VWDBAUPZDUJMIH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B271426.png)



![N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine](/img/structure/B271441.png)


![1-Amino-2,11-diethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271459.png)
![1-Amino-2,7-diethyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271462.png)